4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
Description
The compound 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a structurally complex molecule featuring:
- A 3-bromobenzoate ester backbone.
- A 2-methoxyphenyl group substituted with a hydrazone moiety.
- A 3,4-dimethoxybenzoyl amino acetyl group attached to the hydrazone.
This compound’s design integrates multiple functional groups, including methoxy substituents, a brominated aromatic ring, and a hydrazone linkage, which are common in pharmaceuticals and agrochemicals for modulating solubility, stability, and bioactivity .
Properties
Molecular Formula |
C26H24BrN3O7 |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H24BrN3O7/c1-34-20-10-8-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-7-9-21(22(11-16)35-2)37-26(33)18-5-4-6-19(27)12-18/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
InChI Key |
NXQPHMNVPJXCKH-IPPBACCNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Activation of 3-Bromobenzoic Acid
3-Bromobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example:
This step achieves near-quantitative yields when conducted in dichloromethane at 60–70°C for 4–6 hours.
Esterification with Phenolic Derivatives
The acyl chloride reacts with phenolic intermediates under basic conditions. In a representative procedure from, triethylamine (TEA) catalyzes the reaction between 3-bromobenzoyl chloride and 2-(4-methylphenyl)-2-oxoethyl alcohol in dimethylformamide (DMF), yielding 85–90% esterification efficiency.
Key parameters :
-
Solvent: DMF or tetrahydrofuran (THF)
-
Temperature: 0–25°C (prevents side reactions)
Synthesis of the Hydrazone-Linked Aromatic System
Preparation of (3,4-Dimethoxybenzoyl)Amino Acetyl Hydrazide
This intermediate is synthesized via sequential acylation and hydrazide formation:
-
Acylation of glycine ethyl ester : 3,4-Dimethoxybenzoyl chloride reacts with glycine ethyl ester in the presence of TEA, forming the corresponding amide.
-
Hydrazinolysis : The ethyl ester is treated with hydrazine hydrate (85%) in ethanol, yielding the hydrazide.
Reaction conditions :
Hydrazone Formation with 4-Formyl-2-Methoxyphenol
The hydrazide condenses with 4-formyl-2-methoxyphenol in ethanol or DMSO under acidic catalysis (e.g., acetic acid). The reaction proceeds via nucleophilic addition-elimination, forming the E-configuration hydrazone:
Optimization insights :
-
pH control (4.5–5.5) minimizes side products like Schiff bases.
Final Esterification and Purification
The hydrazone-containing phenol is esterified with 3-bromobenzoyl chloride using Steglich esterification (DCC/DMAP) or base-mediated conditions. For example:
-
DCC/DMAP method :
-
Base-mediated method :
Purification :
-
Silica gel chromatography (hexane:ethyl acetate gradient)
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Parameter | DCC/DMAP Method | Base-Mediated Method |
|---|---|---|
| Yield | 75–80% | 70–75% |
| Reaction Time | 12–24 h | 4–6 h |
| Side Products | Minimal | Moderate (hydrolysis) |
| Scalability | Limited | High |
| Cost | High (DCC/DMAP) | Low (TEA) |
Challenges and Optimization Strategies
-
Hydrazone Isomerization : The E-configuration is favored under acidic conditions, but prolonged heating may induce Z/E interconversion. Kinetic control (shorter reaction times) is critical.
-
Ester Hydrolysis : Basic conditions during esterification may hydrolyze the 3-bromobenzoate ester. Use of anhydrous solvents and low temperatures mitigates this.
-
Purification Complexity : Silica gel chromatography effectively separates hydrazone byproducts but requires careful solvent selection.
Industrial-Scale Considerations
Chemical Reactions Analysis
4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with various molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors . Additionally, the methoxy and bromobenzoate groups may contribute to its overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between the target compound and its analogs (see –11, 19–20):
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated based on structural analogs (e.g., reports a similar compound at 615.43 g/mol).
Biological Activity
The compound 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a hydrazone derivative known for its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties while also discussing relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a hydrazone linkage, which is critical for its biological activity due to the presence of the azomethine (-NH-N=CH-) functional group.
1. Antioxidant Activity
Research indicates that hydrazone compounds exhibit significant antioxidant properties. The antioxidant activity of this specific compound has been evaluated using various assays, including the DPPH radical scavenging method. Studies have shown that derivatives of similar structures demonstrate antioxidant capacities comparable to or exceeding that of ascorbic acid, a standard reference for antioxidant activity .
2. Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that the compound exhibits cytotoxic effects, particularly against U-87 cells, suggesting its potential as an anticancer agent.
Case Study:
In a study conducted by researchers at [source], a series of hydrazone derivatives were synthesized and tested for their anticancer properties. The results demonstrated that the compound significantly inhibited cell proliferation in U-87 cells with an IC50 value lower than that observed for MDA-MB-231 cells .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| U-87 | TBD | TBD |
| MDA-MB-231 | TBD | TBD |
3. Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Similar hydrazone derivatives have shown effectiveness against various bacterial strains. The evaluation methods typically involve disc diffusion assays and minimum inhibitory concentration (MIC) determinations.
Research Findings:
A study highlighted that certain hydrazone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of microbial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
